molecular formula C24H19BrN4O B2564836 (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone CAS No. 304446-41-1

(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone

Cat. No. B2564836
CAS RN: 304446-41-1
M. Wt: 459.347
InChI Key: QVLXDXQRNZGENX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a bromophenyl, a dihydropyrazolyl, and a tolyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The structure of similar compounds and their complexes has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .

Scientific Research Applications

Synthesis of New Compounds

This compound is used in the synthesis of new compounds. A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Tumor Inhibitory Activity

A therapeutic active Pd (II) complex with the new (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand has been designed. This complex has shown excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line .

Antiangiogenic Effect

The Pd (II) complex derived from this compound has shown antiangiogenic effects, which means it can inhibit the formation of new blood vessels. This is particularly useful in cancer treatment, where the growth of new blood vessels can feed a tumor and allow it to grow .

Promotion of Apoptosis

The Pd (II) complex has also shown to promote apoptosis, which is the process of programmed cell death. This is another mechanism through which it can inhibit the growth of tumors .

DNA Binding

The Pd (II) complex has shown a significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA. This suggests that it can bind to DNA and potentially interfere with its function .

Potential Anticancer Drug

Given its tumor inhibitory activity, antiangiogenic effect, promotion of apoptosis, and DNA binding ability, the Pd (II) complex derived from this compound has potential applications as a potent anticancer drug .

Mechanism of Action

The mechanism of action of similar compounds, particularly their Pd(II) complexes, has been studied in the context of their antiproliferative effects. The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis .

Future Directions

The experimental results and drug-likeness properties of similar compounds, particularly their Pd(II) complexes, suggest their potential applications, which can be developed as potent anticancer drugs in the near future .

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O/c1-15-6-2-3-7-18(15)24(30)29-22(23-26-19-8-4-5-9-20(19)27-23)14-21(28-29)16-10-12-17(25)13-11-16/h2-13,22H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLXDXQRNZGENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone

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